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Abstract
VERU-111, also known as Sabizabulin, is a novel, orally bioavailable, small molecule that acts

as a tubulin polymerization inhibitor. It is currently under investigation for the treatment of

various cancers, including metastatic castration-resistant prostate cancer and triple-negative

breast cancer, as well as for viral infections like COVID-19. This technical guide provides a

comprehensive overview of the pharmacokinetics and bioavailability of VERU-111, drawing

from available preclinical and clinical data. The document details the experimental

methodologies employed in key studies, summarizes quantitative data in structured tables, and

visualizes the compound's mechanism of action through a signaling pathway diagram.

Introduction
VERU-111 is a first-in-class agent that binds to the colchicine binding site on the beta-tubulin

subunit and also interacts with the alpha-tubulin subunit, leading to the disruption of

microtubule dynamics. This disruption ultimately results in G2/M phase cell cycle arrest and

apoptosis in cancer cells. A key advantage of VERU-111 is its oral route of administration,

which offers a more convenient and less invasive treatment option compared to intravenously

administered chemotherapeutics. Understanding the pharmacokinetic profile and bioavailability

of VERU-111 is crucial for optimizing its clinical development and therapeutic use.
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Pharmacokinetics
Clinical Pharmacokinetics
A Phase 1b/2 clinical trial (NCT03752099) in men with metastatic castration-resistant prostate

cancer provided key insights into the clinical pharmacokinetics of VERU-111.

Key Findings:

Half-Life: The terminal half-life of VERU-111 is approximately 5 hours.

Steady State: Steady-state plasma concentrations are achieved within 5 days of daily

dosing.

Food Effect: Administration of VERU-111 with a high-fat meal has a minimal effect on the

extent of its bioavailability, as measured by the Area Under the Curve (AUC). However, a

high-fat meal can delay the time to reach maximum plasma concentration (Tmax) and lower

the peak plasma concentration (Cmax).

Table 1: Summary of Clinical Pharmacokinetic Parameters of VERU-111

Parameter Value Condition

Terminal Half-Life (t½) ~5 hours N/A

Time to Steady State Within 5 days Daily Dosing

Food Effect on AUC Minimal High-fat meal

Food Effect on Tmax Delayed High-fat meal

Food Effect on Cmax Lowered High-fat meal

Note: Specific quantitative values for Cmax, Tmax, and AUC from the clinical trial's

pharmacokinetic substudy are not yet publicly available.

Preclinical Pharmacokinetics
Preclinical studies in various animal models have established the oral bioavailability of VERU-

111.
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Key Findings:

Oral Bioavailability: VERU-111 has demonstrated an oral bioavailability ranging from 21% to

50% in mice, rats, and dogs. One study in mice reported an oral availability of 23%.

Table 2: Summary of Preclinical Oral Bioavailability of VERU-111

Species Oral Bioavailability (%)

Mice 21 - 50

Rats 21 - 50

Dogs 21 - 50

Note: Specific preclinical pharmacokinetic parameters (Cmax, Tmax, AUC) and detailed

experimental protocols are not consistently reported in the available literature.

Experimental Protocols
Clinical Pharmacokinetic Substudy (NCT03752099)
The protocol for the pharmacokinetic substudy within the Phase 1b/2 clinical trial was designed

to assess the effect of food and different formulations on the absorption of VERU-111.

Study Design: A crossover design was employed where subjects received VERU-111 under

both fed (high-fat meal) and fasted conditions.

Formulations: Two different oral formulations were tested: a powder-in-capsule (PIC)

formulation and a formulated capsule (FC).

Sampling: Serial blood samples were collected at predefined time points following drug

administration to determine the plasma concentrations of VERU-111 over time.

Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated

from the plasma concentration-time data.

General Preclinical Oral Bioavailability Study Protocol
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While specific detailed protocols for VERU-111 are not consistently available in the public

domain, a general methodology for determining oral bioavailability in preclinical animal models

(mice, rats, dogs) can be described.

Animal Models: Healthy, adult male or female animals of the specified species (e.g.,

C57BL/6 mice, Sprague-Dawley rats, Beagle dogs) are used. Animals are typically fasted

overnight before drug administration.

Drug Administration:

Intravenous (IV) Group: A cohort of animals receives VERU-111 intravenously (e.g., via

tail vein injection in rodents or cephalic vein in dogs) at a specific dose to determine the

complete systemic exposure (100% bioavailability).

Oral (PO) Group: Another cohort receives VERU-111 orally, typically via gavage, at a

specified dose.

Blood Sampling: Serial blood samples are collected from each animal at predetermined time

points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of

VERU-111 is quantified using a validated analytical method, such as liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate

pharmacokinetic parameters, including Cmax, Tmax, and AUC for both the IV and PO

groups.

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the

following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Mechanism of Action: Signaling Pathway
VERU-111's primary mechanism of action is the disruption of microtubule polymerization. This

initial event triggers a cascade of downstream signaling events, culminating in apoptosis.
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Caption: VERU-111 Signaling Pathway Leading to Apoptosis.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the oral

bioavailability of VERU-111 in a preclinical model.
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Caption: Preclinical Oral Bioavailability Experimental Workflow.
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Conclusion
VERU-111 is a promising oral anti-cancer agent with a defined mechanism of action and

favorable pharmacokinetic properties. Its oral bioavailability across multiple preclinical species

and manageable food effect in clinical trials support its continued development. Further

publication of detailed quantitative pharmacokinetic data from ongoing and future studies will

be critical for refining dosing strategies and maximizing the therapeutic potential of VERU-111

in its target patient populations.

To cite this document: BenchChem. [VERU-111: A Technical Guide to its Pharmacokinetics
and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930479#pharmacokinetics-and-bioavailability-of-
veru-111]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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